

7-ADCA: A Technical Guide to Molecular Weight and Formula Verification

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Compound of Interest

Compound Name: 7-ADCA

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-amino-3-methyl-3-cephem-4-carboxylic acid (**7-ADCA**), a key intermediate in the synthesis of semi-synthetic cephalosporin antibiotics. This document details the physicochemical properties of **7-ADCA**, outlines rigorous experimental protocols for the verification of its molecular weight and chemical formula, and illustrates the underlying mechanism of action of cephalosporin antibiotics.

Core Physicochemical Properties of 7-ADCA

7-ADCA is a foundational building block in the production of numerous essential cephalosporin drugs. Accurate characterization of its molecular properties is critical for quality control, synthetic process optimization, and regulatory compliance.

Property	Value	Source(s)
Molecular Formula	C ₈ H ₁₀ N ₂ O ₃ S	[1][2][3][4][5][6]
Molecular Weight	214.24 g/mol	[2][3][4][6]
Appearance	White to light yellow crystalline solid	[1][5]
CAS Number	22252-43-3	[1][2][6]

Experimental Protocols for Molecular Weight and Formula Verification

To ensure the identity and purity of **7-ADCA**, a combination of analytical techniques should be employed. The following protocols provide a robust framework for the verification of its molecular weight and elemental composition.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a fundamental technique to assess the purity of a **7-ADCA** sample before proceeding with more detailed structural analysis.

Methodology:

- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μ m particle size).[\[1\]](#)
- Mobile Phase: A mixture of aqueous phosphate buffer and a polar organic solvent is typically used. A common mobile phase consists of a phosphate buffer (e.g., a solution of 5g potassium dihydrogen phosphate and 5g dipotassium hydrogen phosphate in 1L of water, adjusted to pH 6.0) and acetonitrile in a ratio of approximately 92:8.[\[1\]](#)
- Detection: UV detection at 254 nm.[\[1\]](#)
- Column Temperature: 35°C.[\[1\]](#)
- Injection Volume: 20 μ L.[\[1\]](#)
- Procedure: A standard solution of high-purity **7-ADCA** is prepared in a suitable solvent. The sample solution is then prepared at a similar concentration. The standard and sample are injected into the HPLC system. The retention time and peak purity of the sample are compared to the standard to determine the identity and purity of the **7-ADCA** sample.

Mass Spectrometry for Molecular Weight Determination

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is the most direct method for determining the molecular weight of a

compound. For a small molecule like **7-ADCA**, Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are common ionization techniques.

Methodology (ESI-MS):

- **Sample Preparation:** A dilute solution of the **7-ADCA** sample is prepared in a suitable volatile solvent, such as a mixture of water and acetonitrile with a small amount of formic acid to promote ionization.
- **Instrumentation:** A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is preferred for accurate mass measurement.
- **Ionization:** The sample solution is introduced into the ESI source where a high voltage is applied to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions of **7-ADCA**.
- **Analysis:** The mass analyzer separates the ions based on their mass-to-charge ratio (m/z). For **7-ADCA** ($C_8H_{10}N_2O_3S$), the expected monoisotopic mass is approximately 214.0412 g/mol. The high-resolution mass spectrometer should be able to measure this mass with high accuracy, typically within a few parts per million (ppm). The observation of the protonated molecule $[M+H]^+$ at m/z corresponding to the calculated molecular weight confirms the identity of the compound.

Elemental Analysis for Formula Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, and sulfur in the case of **7-ADCA**) in a sample. This data is used to determine the empirical formula, which can then be compared to the molecular formula derived from mass spectrometry.

Methodology (Combustion Analysis):

- **Principle:** A small, accurately weighed amount of the purified **7-ADCA** sample is combusted in a high-temperature furnace in the presence of excess oxygen.
- **Detection:** The combustion products (CO_2 , H_2O , N_2 , and SO_2) are passed through a series of specific detectors (e.g., thermal conductivity detectors) that quantify the amount of each gas.

- **Calculation:** From the amounts of the combustion products, the percentage of each element in the original sample is calculated.
- **Comparison:** The experimentally determined percentages of C, H, N, and S are compared with the theoretical percentages calculated from the proposed molecular formula ($C_8H_{10}N_2O_3S$). A close correlation between the experimental and theoretical values provides strong evidence for the correctness of the molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides detailed information about the chemical structure of a molecule, which can be used to confirm the identity and connectivity of atoms, thus verifying the molecular formula. Both 1H and ^{13}C NMR are typically employed.

Methodology:

- **Sample Preparation:** A small amount of the **7-ADCA** sample is dissolved in a suitable deuterated solvent (e.g., D_2O with a pH adjustment or $DMSO-d_6$).
- **Instrumentation:** A high-field NMR spectrometer is used to acquire the spectra.
- **Analysis:**
 - 1H NMR: The spectrum will show distinct signals for each type of proton in the molecule. The chemical shift, integration (relative number of protons), and splitting pattern (multiplicity) of each signal provide information about the electronic environment and neighboring protons.
 - ^{13}C NMR: The spectrum reveals the different types of carbon atoms present in the molecule.
- **Interpretation:** The obtained NMR data is compared with known spectra of **7-ADCA** or with predicted spectra based on its chemical structure to confirm the molecular arrangement.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

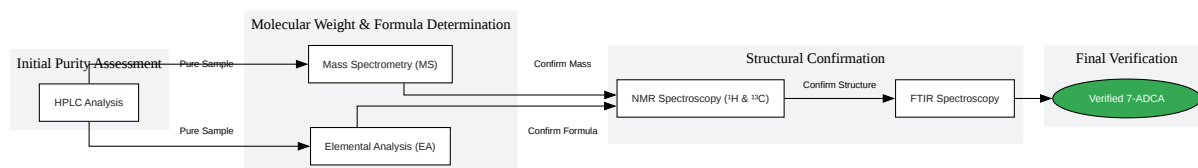
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Methodology:

- **Sample Preparation:** A small amount of the solid **7-ADCA** sample is typically mixed with potassium bromide (KBr) and pressed into a thin pellet, or analyzed using an Attenuated Total Reflectance (ATR) accessory.
- **Analysis:** The FTIR spectrum will show characteristic absorption bands corresponding to the various functional groups in **7-ADCA**, such as the β -lactam carbonyl (C=O), the carboxylic acid (C=O and O-H), the amine (N-H), and the C-S bond.
- **Interpretation:** The presence of these characteristic bands in the expected regions of the spectrum provides further confirmation of the compound's structure.

Experimental Workflow for 7-ADCA Verification

The following diagram illustrates a logical workflow for the comprehensive verification of the molecular weight and formula of a **7-ADCA** sample.



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Diagram of the experimental workflow for **7-ADCA** verification.

Mechanism of Action: The Cephalosporin Signaling Pathway

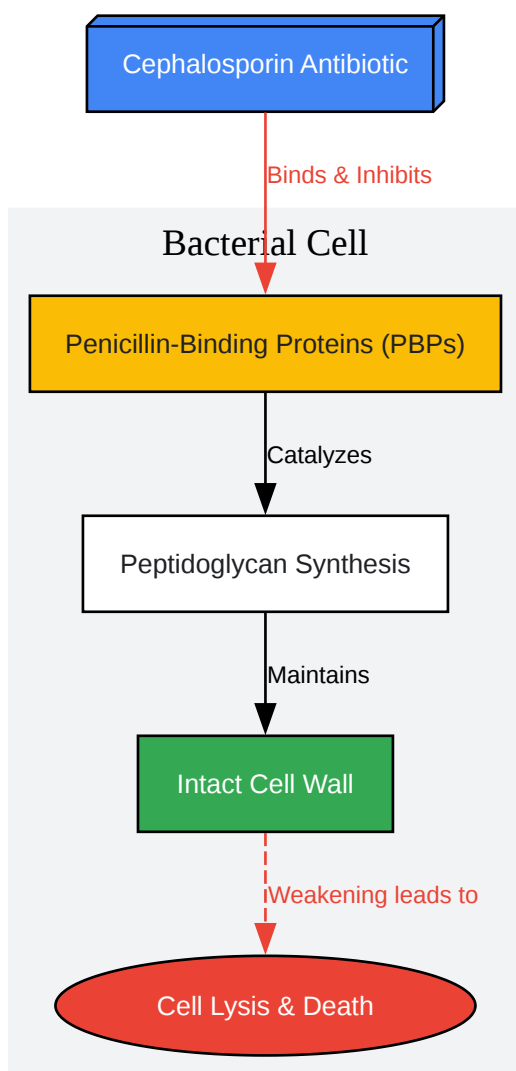
7-ADCA itself is an intermediate and not an active antibiotic. However, the cephalosporins synthesized from it share a common mechanism of action. They are bactericidal agents that interfere with the synthesis of the bacterial cell wall.^{[5][6]} This action is crucial for their therapeutic effect.

The primary target of cephalosporins are the penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.^[5] Peptidoglycan provides structural integrity to the bacterial cell wall.

The signaling pathway can be conceptualized as follows:

- **Drug Administration and Distribution:** The cephalosporin antibiotic is administered and reaches the site of infection.
- **Penetration of Bacterial Cell Wall:** The antibiotic must penetrate the outer layers of the bacterial cell to reach the periplasmic space where the PBPs are located.
- **Binding to Penicillin-Binding Proteins (PBPs):** The β -lactam ring of the cephalosporin molecule covalently binds to the active site of PBPs. This binding is irreversible and inactivates the enzyme.
- **Inhibition of Peptidoglycan Synthesis:** The inactivation of PBPs prevents the cross-linking of peptidoglycan chains, a critical step in cell wall synthesis.
- **Cell Wall Weakening and Lysis:** The inhibition of cell wall synthesis leads to a weakened cell wall that can no longer withstand the internal osmotic pressure of the bacterium. This results in cell lysis and death.

The following diagram illustrates this mechanism of action:



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